molecular formula C7H7N3O2 B037485 4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one CAS No. 116081-20-0

4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one

Cat. No.: B037485
CAS No.: 116081-20-0
M. Wt: 165.15 g/mol
InChI Key: KVVBXGWVNVZOTF-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which combines a pyrazole ring with a pyridine ring, imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 6-position.

    6-Methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the hydroxyl group at the 4-position.

    1H-pyrazolo[3,4-b]pyridine: Lacks both the hydroxyl and methyl groups.

Uniqueness

The presence of both the hydroxyl and methyl groups in 4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one imparts unique chemical properties, such as increased reactivity and the ability to form specific interactions with biological targets. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-methyl-2,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-3-2-4(11)5-6(8-3)9-10-7(5)12/h2H,1H3,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVBXGWVNVZOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303877
Record name MLS003106554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116081-20-0
Record name MLS003106554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDROXY-6-METHYLPYRAZOLO(3,4-B)-PYRIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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